5-Bromo-4-chloro-2-(chloromethyl)pyrimidine 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13489584
InChI: InChI=1S/C5H3BrCl2N2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2
SMILES: C1=C(C(=NC(=N1)CCl)Cl)Br
Molecular Formula: C5H3BrCl2N2
Molecular Weight: 241.90 g/mol

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine

CAS No.:

Cat. No.: VC13489584

Molecular Formula: C5H3BrCl2N2

Molecular Weight: 241.90 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine -

Specification

Molecular Formula C5H3BrCl2N2
Molecular Weight 241.90 g/mol
IUPAC Name 5-bromo-4-chloro-2-(chloromethyl)pyrimidine
Standard InChI InChI=1S/C5H3BrCl2N2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2
Standard InChI Key OYBLBEOTQQUOAB-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=N1)CCl)Cl)Br
Canonical SMILES C1=C(C(=NC(=N1)CCl)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine (C₅H₃BrCl₂N₂) features a pyrimidine ring substituted with bromine at position 5, chlorine at position 4, and a chloromethyl (-CH₂Cl) group at position 2. While direct experimental data for this compound is sparse, analogous halogenated pyrimidines provide foundational insights:

PropertyValue (Analog-Based Inference)Source Compound Reference
Molecular Weight239.46 g/mol5-Bromo-2-(chloromethyl)pyrimidine
Density~1.433 g/cm³5-Bromo-2-(chloromethyl)pyrimidine
Boiling Point~183°C5-Bromo-2-(chloromethyl)pyrimidine
Flash Point~64°C5-Bromo-2-(chloromethyl)pyrimidine

The chloromethyl group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions critical for further functionalization . Bromine and chlorine substituents contribute to steric and electronic effects, influencing reactivity and stability.

Synthetic Methodologies

Bromination and Chlorination Pathways

While no direct synthesis route for 5-bromo-4-chloro-2-(chloromethyl)pyrimidine is documented, analogous protocols for halogenated pyrimidines suggest a multi-step approach:

  • Bromination of Pyrimidine Precursors: N-Bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine to position 5, achieving yields >80% in related compounds .

  • Chloromethylation: Reaction with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions installs the -CH₂Cl group at position 2.

  • Diazotization and Chlorination: Diazotization of intermediate amines followed by treatment with cuprous chloride introduces chlorine at position 4, as demonstrated in dichloropyridine syntheses .

Key Reaction Parameters:

  • Temperature control (-30°C to room temperature) to minimize side reactions .

  • Solvent selection (e.g., ethyl acetate, dichloromethane) to optimize intermediate solubility .

Industrial and Research Applications

Pharmaceutical Intermediates

Halogenated pyrimidines serve as precursors for antiviral and anticancer agents. The chloromethyl group enables conjugation with pharmacophores, while bromine enhances binding affinity to biological targets .

ApplicationTargetMechanism
Antiviral Drug SynthesisViral polymerase inhibitionCompetitive nucleotide analog
Kinase Inhibitor DevelopmentATP-binding site blockageAllosteric modulation

Agrochemical Development

Chlorine and bromine substituents enhance pesticidal activity by disrupting microbial enzymatic processes. Structural analogs demonstrate efficacy against fungal pathogens and herbicidal activity .

Comparative Analysis with Structural Analogs

5-Bromo-2,4-dichloropyridine (C₅H₂BrCl₂N)

  • Substituents: Br (C5), Cl (C2, C4).

  • Reactivity: Lacks chloromethyl group, reducing nucleophilic substitution potential but increasing electrophilic aromatic substitution feasibility .

  • Applications: Primarily used in herbicide synthesis due to stability under field conditions .

2-Chloromethyl-4,6-dibromopyrimidine (C₅H₃Br₂ClN₂)

  • Substituents: Br (C4, C6), -CH₂Cl (C2).

  • Reactivity: Dual bromine atoms enhance halogen bonding, favoring material science applications (e.g., flame retardants) .

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